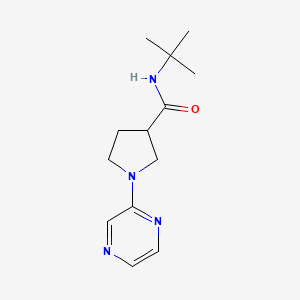

N-tert-butyl-1-(pyrazin-2-yl)pyrrolidine-3-carboxamide

Description

N-tert-butyl-1-(pyrazin-2-yl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring, a pyrazine ring, and a carboxamide group

Properties

IUPAC Name |

N-tert-butyl-1-pyrazin-2-ylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-13(2,3)16-12(18)10-4-7-17(9-10)11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKRFHRGPRUTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(pyrazin-2-yl)pyrrolidine-3-carboxamide typically involves the reaction of tert-butylamine with a pyrazine derivative and a pyrrolidine derivative. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Hydrogenation Reactions

The pyrazine ring and pyrrolidine scaffold can undergo hydrogenation under catalytic conditions. Key findings include:

Hydrogenation typically preserves the carboxamide group while modifying aromaticity or stereochemistry. For example, partial reduction of the pyrazine ring generates dihydropyrazine intermediates, which are stabilized by the tert-butyl group’s electron-donating effects .

Cyclization and Ring Formation

Cyclization reactions exploit the compound’s nucleophilic pyrrolidine nitrogen and electrophilic pyrazine carbon centers:

Cyclization with TFA promotes carboxamide activation, facilitating ring closure to form strained macrocycles . Copper-mediated conditions enable C–N bond formation with aminopyridines, yielding bioactive heterocycles .

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Acidic conditions cleave the amide bond to release tert-butylamine, while basic hydrolysis generates carboxylate salts . These products serve as intermediates for further derivatization.

Nucleophilic Substitution at Pyrrolidine Nitrogen

The pyrrolidine nitrogen participates in nucleophilic displacements:

Alkylation or arylation modifies the compound’s pharmacokinetic properties, enhancing binding affinity to targets like the CB2 receptor .

Oxidation Reactions

Controlled oxidation targets the pyrrolidine ring or pyrazine moiety:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| MnO₂ | CH₂Cl₂, 25°C, 6 hrs | Pyrrolidine N-oxide | Stable radical formation | |

| TBHP/I₂ | Toluene, 80°C, 8 hrs | Pyrazine-2-carboxylic acid | C–C bond cleavage |

MnO₂ selectively oxidizes the pyrrolidine nitrogen to generate nitroxide radicals, useful in spin-labeling studies . TBHP/I₂ cleaves the pyrazine ring, yielding carboxylic acids .

Research Implications

-

Medicinal Chemistry : N-Alkylation/arylation products show promise as beta-3 adrenergic receptor agonists or CB2 receptor modulators .

-

Material Science : Nitroxide radicals derived from oxidation are stable spin probes for EPR spectroscopy .

-

Synthetic Utility : Hydrolysis products serve as intermediates for peptide coupling , while cyclized derivatives are precursors to macrocyclic immunoproteasome inhibitors .

This compound’s versatility in bond cleavage, functional group interconversion, and ring modification underscores its value in drug discovery and organic synthesis.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-1-(pyrazin-2-yl)pyrrolidine-3-carboxamide has been investigated for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antibacterial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties: Research has shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation, suggesting that this compound may have similar effects.

Biological Studies

The compound's interaction with biological systems is of significant interest. Studies have focused on its mechanism of action at the molecular level, particularly its ability to modulate enzyme activity or receptor binding.

Mechanism of Action:

- This compound may act as an enzyme inhibitor or modulator, affecting pathways related to cell growth and apoptosis.

Material Science

In addition to its biological applications, this compound serves as a building block in organic synthesis, contributing to the development of new materials with specific properties. Its use in polymer chemistry and as an intermediate in pharmaceutical manufacturing highlights its versatility.

Case Study 1: Antimicrobial Testing

A study conducted on various pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria. This suggests that further research could lead to the development of new antibiotics based on this scaffold.

Case Study 2: Anticancer Activity

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. This raises the potential for this compound to be explored as a lead compound in anticancer drug discovery.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(pyrazin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

Pyrazine derivatives: Compounds such as pyrazinamide and pyrazinecarboxamide share the pyrazine ring structure.

Uniqueness

N-tert-butyl-1-(pyrazin-2-yl)pyrrolidine-3-carboxamide is unique due to the combination of the tert-butyl group, pyrazine ring, and pyrrolidine ring in a single molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-tert-butyl-1-(pyrazin-2-yl)pyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, a pyrazine moiety, and a tert-butyl group. The presence of these functional groups contributes to its reactivity and biological interactions. The compound can undergo hydrolysis due to the carbamate functional group, leading to the formation of amines and carbon dioxide, which enhances its versatility in organic synthesis .

1. Receptor Interaction

Research indicates that this compound acts as a beta-3 adrenergic receptor agonist . This interaction suggests potential applications in metabolic regulation, particularly in treating obesity and metabolic disorders. The compound's ability to bind specifically to these receptors is crucial for its pharmacological profile .

2. Antimicrobial and Anticancer Properties

The compound has also been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of various pathogens and cancer cell lines, although further research is needed to elucidate the exact mechanisms involved .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes or receptors. This binding modulates their activity, influencing various biochemical pathways related to metabolism and cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. Variations in substituents on the pyrazine or pyrrolidine rings can significantly affect biological activity. For instance, modifications that enhance binding affinity to beta-3 adrenergic receptors or improve selectivity against cancer cell lines are areas of ongoing research .

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally similar to this compound:

- Beta-Adrenergic Agonists : Compounds targeting beta receptors have been used in treating obesity and metabolic syndrome, demonstrating similar pathways that may be applicable to this compound.

- Antimicrobial Agents : Research into pyrazine derivatives has revealed promising results against bacterial infections, suggesting that N-tert-butyl derivatives could offer similar benefits.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing N-tert-butyl-1-(pyrazin-2-yl)pyrrolidine-3-carboxamide?

To confirm the identity and purity of the compound, researchers should employ a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve the pyrrolidine ring conformation, tert-butyl group signals (~1.2–1.4 ppm for tert-butyl protons), and pyrazine aromatic protons (~8.5–9.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. A typical mobile phase could be acetonitrile/water (70:30) with 0.1% trifluoroacetic acid, achieving >95% purity as a benchmark .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrrolidine-carboxamide backbone .

Q. What protocols ensure the stability of this compound during storage?

- Storage Conditions : Store at +4°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis of the tert-butyl or carboxamide groups .

- Stability Monitoring : Perform periodic HPLC analysis (every 3–6 months) to detect degradation products. If purity drops below 95%, repurify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, and what are common pitfalls?

Q. How does stereochemistry at the pyrrolidine ring influence biological activity, and how can this be studied?

- Impact of Stereochemistry : The 3D arrangement of the pyrrolidine ring affects binding to biological targets (e.g., enzymes or receptors). For example, the (R)-configuration may enhance affinity due to optimal hydrogen bonding with the carboxamide group .

- Methodology :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers .

- Biological Assays : Compare IC₅₀ values of enantiomers in target-specific assays (e.g., kinase inhibition). A 10-fold difference in potency between (R)- and (S)-enantiomers has been observed in analogous pyrrolidine derivatives .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data for this compound?

- Context : Solubility values may vary due to polymorphic forms or residual solvents.

- Approach :

Q. Why might NMR spectra of synthesized batches show inconsistent peak splitting for the pyrrolidine ring?

- Root Cause : Conformational flexibility of the pyrrolidine ring (chair vs. boat) or rotameric equilibria in the carboxamide group.

- Resolution :

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide Coupling | EDC, HOBt, DIPEA, DCM, 0–20°C | 65–75 | 90–95 | |

| Deprotection | HCl/dioxane (4M), 20°C, 1 hr | 85 | 98 |

Q. Table 2. Stability Under Accelerated Conditions (40°C/75% RH)

| Time (Weeks) | Purity (%) | Major Degradant |

|---|---|---|

| 0 | 99.5 | – |

| 4 | 97.2 | Hydrolyzed carboxamide |

| 8 | 95.1 | tert-Butyl cleavage product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.